

The Dawn of Imidazo[1,2-a]pyridine Synthesis: The Tschitschibabin Reaction

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Compound of Interest

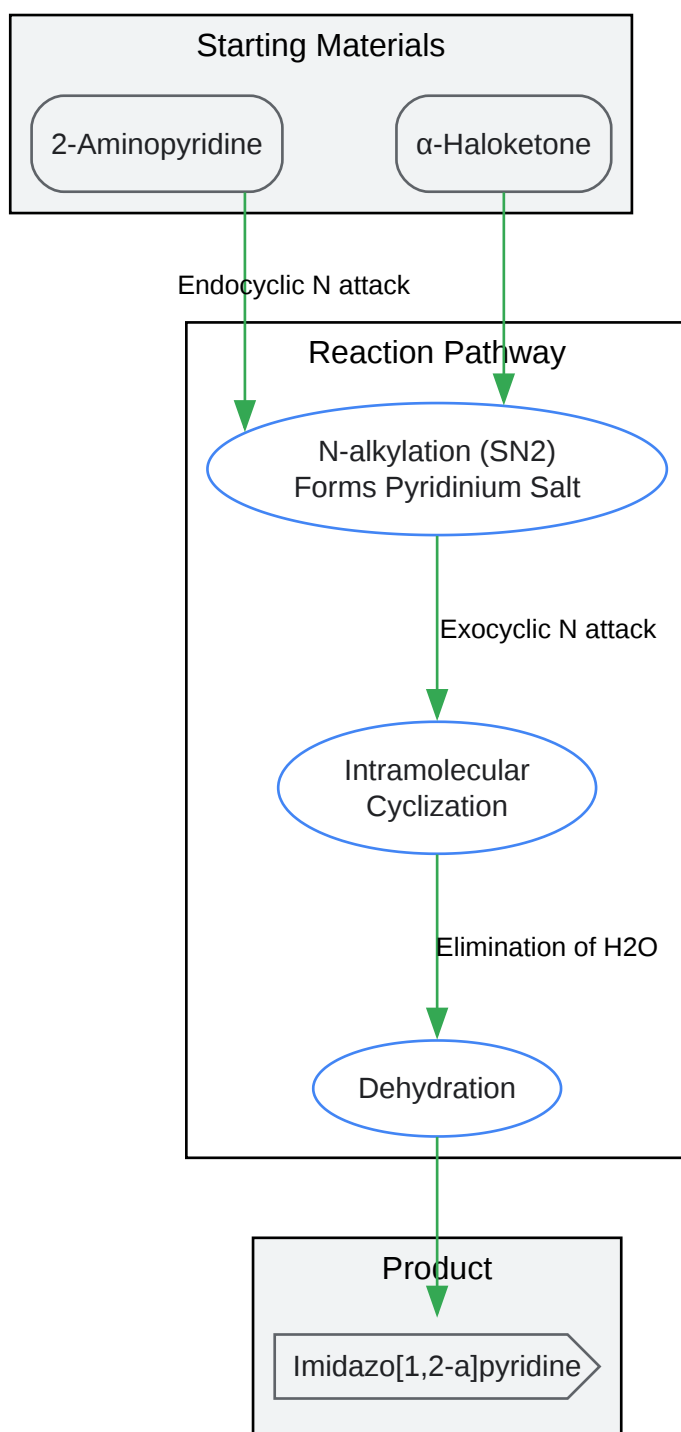
Compound Name: 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid

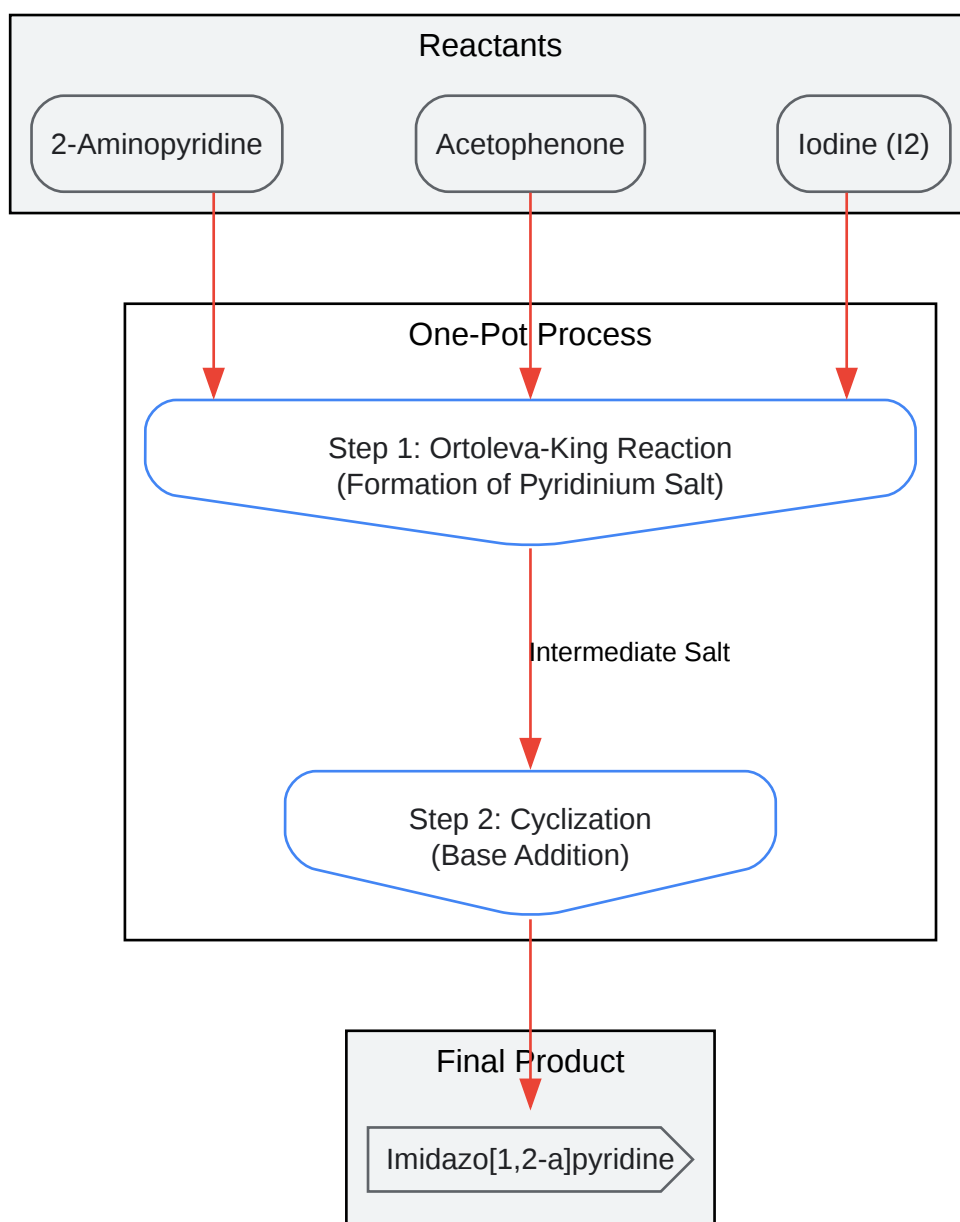
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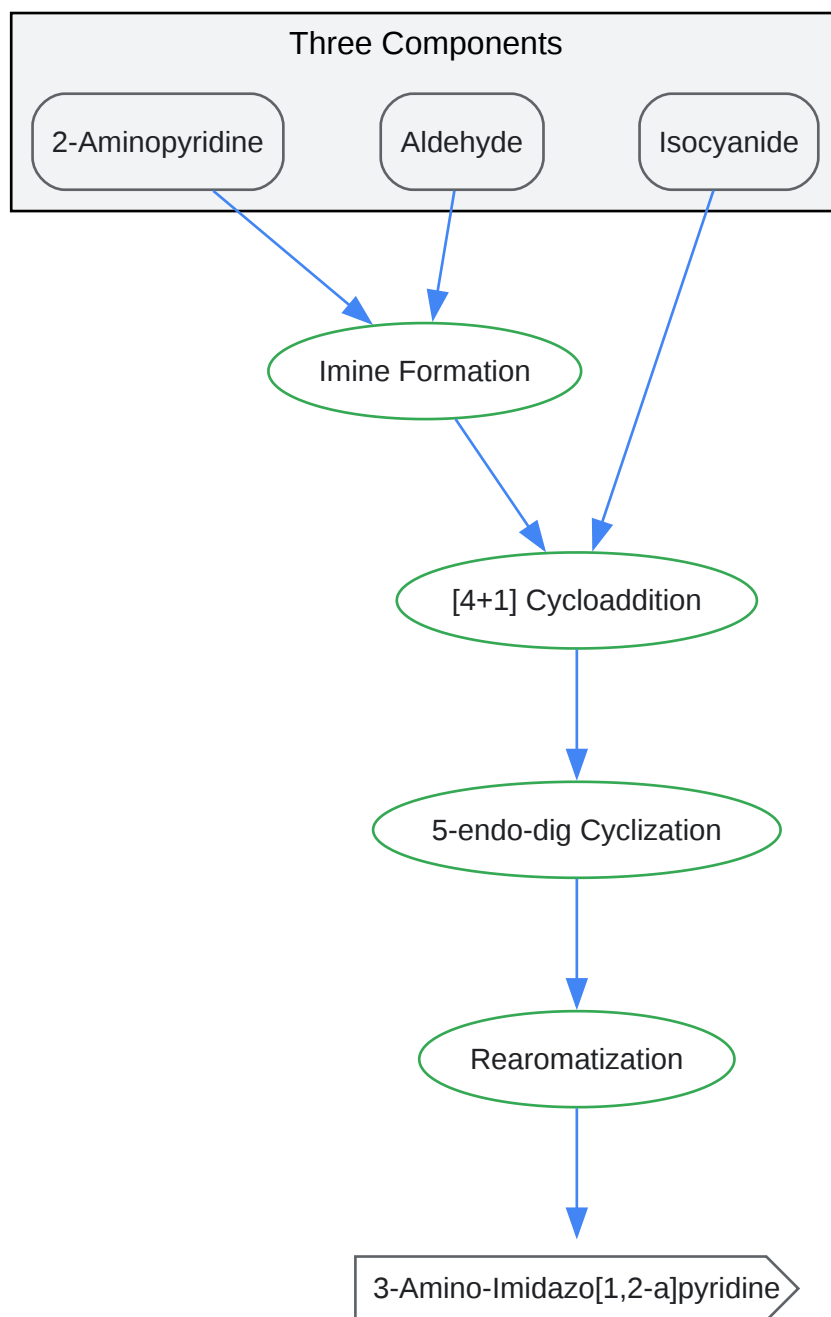
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The journey into the synthesis of imidazo[1,2-a]pyridines began in 1925 with the pioneering work of Aleksei Tschitschibabin.^[4] This foundational method, known as the Tschitschibabin reaction, involves the condensation of a 2-aminopyridine with an α -haloketone or α -haloaldehyde.^{[3][4]} The reaction proceeds via an initial S_N2 reaction where the endocyclic nitrogen of 2-aminopyridine attacks the electrophilic carbon of the α -halocarbonyl compound, forming an N-phenacylpyridinium salt intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.

Initially, the reaction required harsh conditions, such as heating the reactants in a sealed tube at high temperatures (150-200 °C), which often resulted in modest yields.^[4] Over the decades, numerous modifications have been developed to improve yields and broaden the substrate scope, including catalyst- and solvent-free approaches conducted at milder temperatures.^{[3][4]}







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